molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]pyridine CAS No. 6188-23-4

6-Bromoimidazo[1,2-a]pyridine

Cat. No. B040293
Key on ui cas rn: 6188-23-4
M. Wt: 197.03 g/mol
InChI Key: FXPMFQUOGYGTAM-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A 250 mL RB flask was charged with DMF (21.3 ml, 274 mmol) and cooled to 0° C.; phosphorus oxychloride (2.46 ml, 26.4 mmol) was added dropwise. This was stirred for 1 hour, then 6-bromoH-imidazo[1,2-a]pyridine (2.00 g, 10.2 mmol) was added in one portion. This was stirred at 100° C. for 5 hours and at room temperature for 16 hours. The flask was cooled to 0° C. and slowly neutralized with 6N aq. NaOH and sat. aq. NaHCO3, resulting in the formation of a precipitate which was collected by filtration to give 6-bromoH-imidazo[1,2-a]pyridine-3-carbaldehyde as a yellow-orange solid.
Name
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.P(Cl)(Cl)(Cl)=O.[CH:11]1[C:19]([Br:20])=[CH:18][N:17]2[C:13](=[N:14][CH:15]=[CH:16]2)[CH:12]=1.[OH-].[Na+].C([O-])(O)=O.[Na+]>>[CH:11]1[C:19]([Br:20])=[CH:18][N:17]2[C:13](=[N:14][CH:15]=[C:16]2[CH:4]=[O:5])[CH:12]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
21.3 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.46 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC2=NC=CN2C=C1Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This was stirred at 100° C. for 5 hours and at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC2=NC=C(N2C=C1Br)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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